3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide is a complex organic compound characterized by the presence of both sulfonyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps:
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Formation of the Phenylsulfonyl Intermediate: : The initial step involves the sulfonylation of benzene to form phenylsulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfuryl chloride in the presence of a catalyst such as aluminum chloride.
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Preparation of the Pyrrolidinylsulfonyl Intermediate: : Pyrrolidine is reacted with sulfonyl chloride to form pyrrolidin-1-ylsulfonyl chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis.
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Coupling Reaction: : The final step involves the coupling of the phenylsulfonyl chloride with the pyrrolidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfonyl groups in the compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction: : Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The amide and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups may yield sulfonic acids, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylsulfonyl)-N-[4-(morpholin-1-ylsulfonyl)phenyl]propanamide
- 3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
- 3-(phenylsulfonyl)-N-[4-(azepan-1-ylsulfonyl)phenyl]propanamide
Uniqueness
Compared to similar compounds, 3-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties
Properties
Molecular Formula |
C19H22N2O5S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O5S2/c22-19(12-15-27(23,24)17-6-2-1-3-7-17)20-16-8-10-18(11-9-16)28(25,26)21-13-4-5-14-21/h1-3,6-11H,4-5,12-15H2,(H,20,22) |
InChI Key |
RSUNIOVJXKYGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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